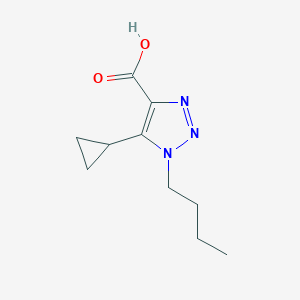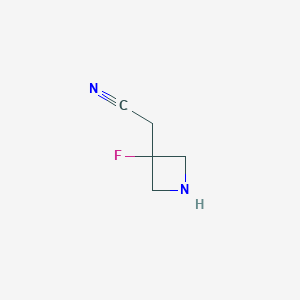![molecular formula C7H9N3O2 B13541053 Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones, which finally cyclize intramolecularly in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyrazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar biological activities.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another nitrogen-containing heterocycle with different applications.
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A compound with a similar structure but different functional groups.
Uniqueness
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-2-9-10-5(4)3-8-6/h2,6,8H,3H2,1H3,(H,9,10) |
Clé InChI |
MJPSPFBTSIROGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=C(CN1)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
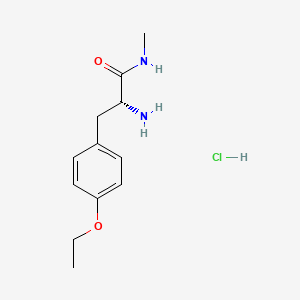
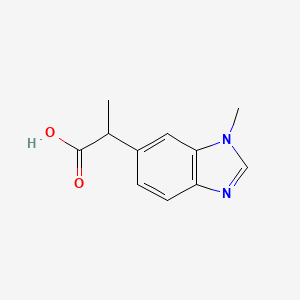
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
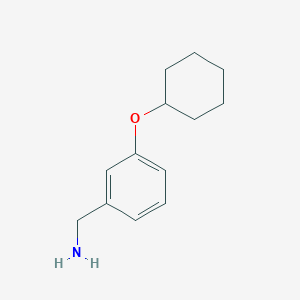


![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
